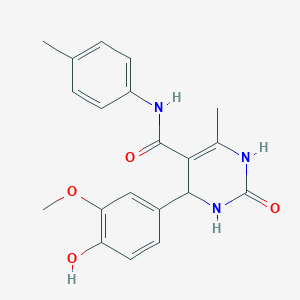
N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as CCT137690, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment. This compound has shown promising results in preclinical studies, indicating its potential for use in cancer therapy.
作用机制
N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine inhibits the activity of Mps1 by binding to its kinase domain. This binding prevents Mps1 from phosphorylating its downstream targets, leading to cell cycle arrest and apoptosis. Additionally, N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. In addition, N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have minimal toxicity in normal cells, indicating its potential as a cancer therapeutic agent.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in lab experiments. It has been shown to have limited efficacy in some cancer types, indicating that it may not be effective in all cases. Additionally, its mechanism of action is complex, making it difficult to fully understand its effects on cellular processes.
未来方向
There are several future directions for research on N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. One area of focus is the development of more potent and selective inhibitors of Mps1. This could potentially lead to the development of more effective cancer therapies.
Another area of focus is the identification of biomarkers that can be used to predict the response of cancer cells to N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. This could help to identify patients who are most likely to benefit from treatment with this compound.
Finally, there is a need for further studies on the safety and toxicity of N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. While it has been shown to have minimal toxicity in normal cells, more research is needed to fully understand its effects on the body.
In conclusion, N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a promising small molecule inhibitor that has shown potential for use in cancer therapy. While there are limitations to its use, further research on this compound could lead to the development of more effective cancer treatments.
合成方法
N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 4-methyl-1,3-thiazol-2-amine to form the intermediate N-(4-chloro-2-methylphenyl)-4-methyl-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl chloroformate to form the final product, N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine.
科学研究应用
N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of an enzyme called Mps1, which is involved in the regulation of cell division. Inhibition of Mps1 activity leads to cell cycle arrest and apoptosis, making N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine a potential therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-7-5-9(12)3-4-10(7)14-11-13-6-8(2)15-11/h3-5,8H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUYQMIQBUTTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(isopropylamino)carbonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5050471.png)
![1-[5-(mesityloxy)pentyl]pyrrolidine](/img/structure/B5050474.png)

![2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5050494.png)
![4-(4-chlorophenyl)-1-(1,3-dioxolan-2-yl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5050498.png)
![1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5050503.png)

![ethyl 4-{[(4-chlorophenyl)(phenyl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B5050513.png)
![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5050528.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5050530.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050531.png)
![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5050536.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5050541.png)
![4-tert-butyl-N-[4-(octylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]cyclohexanecarboxamide](/img/structure/B5050566.png)